Cas no 708273-40-9 (Trans-3-amino-1-boc-4-ethoxypyrrolidine)
Trans-3-amino-1-boc-4-ethoxypyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (3S,4S)-tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate
- tert-butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate
- 1-Pyrroli<wbr>
- LogP
- tert-butyl (trans)-3-amino-4-ethoxy-1-pyrrolidinecarboxylate(SALTDATA: FREE)
- CS-M0139
- D77367
- AS-35853
- SCHEMBL3746478
- MFCD09800380
- 708273-40-9
- trans-tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate
- trans-3-Amino-1-Boc-4-ethoxypyrrolidine
- TERT-BUTYL (TRANS)-3-AMINO-4-ETHOXY-1-PYRROLIDINECARBOXYLATE
- AKOS015917972
- DTXSID90650619
- starbld0017130
- Trans-3-amino-1-boc-4-ethoxypyrrolidine
-
- MDL: MFCD09800380
- Inchi: 1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
- InChI Key: FHDMKFDRCCQJTA-IUCAKERBSA-N
- SMILES: O(CC)[C@H]1CN(C(=O)OC(C)(C)C)C[C@@H]1N
Computed Properties
- Exact Mass: 230.16304257g/mol
- Monoisotopic Mass: 230.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.8Ų
Trans-3-amino-1-boc-4-ethoxypyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036712-250mg |
trans-3-Amino-1-Boc-4-ethoxypyrrolidine |
708273-40-9 | 97% | 250mg |
£128.00 | 2022-03-01 | |
| Fluorochem | 036712-1g |
trans-3-Amino-1-Boc-4-ethoxypyrrolidine |
708273-40-9 | 97% | 1g |
£294.00 | 2022-03-01 | |
| Fluorochem | 036712-5g |
trans-3-Amino-1-Boc-4-ethoxypyrrolidine |
708273-40-9 | 97% | 5g |
£958.00 | 2022-03-01 | |
| Chemenu | CM308316-5g |
trans-tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate |
708273-40-9 | 97% | 5g |
$692 | 2021-08-18 | |
| Alichem | A109004951-5g |
trans-tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate |
708273-40-9 | 97% | 5g |
$777.00 | 2023-09-01 | |
| Chemenu | CM308316-1g |
trans-tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate |
708273-40-9 | 97% | 1g |
$264 | 2024-07-24 | |
| abcr | AB265506-250 mg |
tert-Butyl (trans)-3-amino-4-ethoxy-1-pyrrolidinecarboxylate |
708273-40-9 | 250mg |
€231.80 | 2023-04-26 | ||
| abcr | AB265506-1 g |
tert-Butyl (trans)-3-amino-4-ethoxy-1-pyrrolidinecarboxylate |
708273-40-9 | 1g |
€503.90 | 2023-04-26 | ||
| TRC | T705688-50mg |
Trans-3-amino-1-boc-4-ethoxypyrrolidine |
708273-40-9 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T705688-100mg |
Trans-3-amino-1-boc-4-ethoxypyrrolidine |
708273-40-9 | 100mg |
$ 95.00 | 2022-06-02 |
Trans-3-amino-1-boc-4-ethoxypyrrolidine Suppliers
Trans-3-amino-1-boc-4-ethoxypyrrolidine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Trans-3-amino-1-boc-4-ethoxypyrrolidine
Trans-3-amino-1-boc-4-ethoxypyrrolidine (CAS No. 708273-40-9): A Versatile Intermediate in Pharmaceutical Synthesis
Trans-3-amino-1-boc-4-ethoxypyrrolidine (CAS No. 708273-40-9) is a highly versatile intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, has gained significant attention due to its potential applications in the development of novel therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group and the ethoxy substituent on the pyrrolidine ring make it an ideal candidate for a wide range of chemical transformations and biological studies.
The pyrrolidine scaffold is a common motif in many biologically active molecules, including natural products and synthetic drugs. The presence of the amino group and the Boc protecting group allows for controlled deprotection and subsequent functionalization, making it a valuable building block in the synthesis of complex molecules. Recent advancements in organic chemistry have further expanded the utility of Trans-3-amino-1-boc-4-ethoxypyrrolidine, particularly in the context of peptide and protein chemistry.
In the realm of medicinal chemistry, Trans-3-amino-1-boc-4-ethoxypyrrolidine has been utilized in the development of compounds targeting various therapeutic areas. For instance, it has been employed in the synthesis of inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases. The ability to introduce diverse functional groups at the amino position through selective deprotection and coupling reactions has enabled researchers to fine-tune the pharmacological properties of these compounds.
One notable application of Trans-3-amino-1-boc-4-ethoxypyrrolidine is in the field of neuroscience. Studies have shown that derivatives of this compound exhibit potent activity against certain neurological disorders, including Alzheimer's disease and Parkinson's disease. The ethoxy substituent on the pyrrolidine ring contributes to improved solubility and bioavailability, which are crucial factors for effective drug delivery.
Recent research has also highlighted the potential of Trans-3-amino-1-boc-4-ethoxypyrrolidine in cancer therapy. Derivatives of this compound have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents. The structural flexibility provided by the pyrrolidine ring allows for the design of molecules with optimized binding affinities to specific targets, such as receptor tyrosine kinases.
In addition to its applications in drug discovery, Trans-3-amino-1-boc-4-ethoxypyrrolidine has found use in other areas of chemical research. For example, it serves as a key intermediate in the synthesis of chiral ligands for asymmetric catalysis. The ability to control stereochemistry through selective transformations has led to the development of highly efficient catalysts with broad substrate scope and high enantioselectivity.
The synthesis of Trans-3-amino-1-boc-4-ethoxypyrrolidine typically involves several well-established steps. One common approach is to start with a commercially available pyrrolidine derivative and introduce the Boc protecting group followed by alkylation with an ethyl halide to form the ethoxy substituent. Subsequent deprotection under mild conditions yields the desired amino derivative, which can then be further functionalized as needed.
Despite its widespread use, challenges remain in optimizing the synthetic routes for Trans-3-amino-1-boc-4-ethoxypyrrolidine to improve yield and reduce costs. Recent advances in green chemistry have led to more sustainable methods for its production, including catalytic processes that minimize waste and energy consumption. These developments are crucial for ensuring that this valuable intermediate remains accessible for both academic research and industrial applications.
In conclusion, Trans-3-amino-1-boc-4-ethoxypyrrolidine (CAS No. 708273-40-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and versatility make it an indispensable tool for chemists working on novel therapeutics and advanced materials. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing medical science.
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